9(R)-HETE 9(R)-HETE 9(R)-HETE is an enantiomer which makes up 50% of (±)9-HETE (Item No. 34400). At a concentration of 300 nM, 9(R)-HETE activates RXRγ-dependent transcription 1.5 fold relative to a control. Stereochemical assignment of the (R) enantiomer is based on comparison of chiral HPLC retention times to published results.
Brand Name: Vulcanchem
CAS No.: 107656-14-4
VCID: VC0027011
InChI: InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1
SMILES: CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol

9(R)-HETE

CAS No.: 107656-14-4

Main Products

VCID: VC0027011

Molecular Formula: C20H32O3

Molecular Weight: 320.5 g/mol

9(R)-HETE - 107656-14-4

CAS No. 107656-14-4
Product Name 9(R)-HETE
Molecular Formula C20H32O3
Molecular Weight 320.5 g/mol
IUPAC Name (5Z,7E,9R,11Z,14Z)-9-hydroxyicosa-5,7,11,14-tetraenoic acid
Standard InChI InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-10-13-16-19(21)17-14-11-9-12-15-18-20(22)23/h6-7,9-11,13-14,17,19,21H,2-5,8,12,15-16,18H2,1H3,(H,22,23)/b7-6-,11-9-,13-10-,17-14+/t19-/m1/s1
Standard InChIKey KATOYYZUTNAWSA-AZFZJQGOSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C[C@H](/C=C/C=C\CCCC(=O)O)O
SMILES CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Canonical SMILES CCCCCC=CCC=CCC(C=CC=CCCCC(=O)O)O
Appearance Assay:≥98%A solution in ethanol
Description 9(R)-HETE is an enantiomer which makes up 50% of (±)9-HETE (Item No. 34400). At a concentration of 300 nM, 9(R)-HETE activates RXRγ-dependent transcription 1.5 fold relative to a control. Stereochemical assignment of the (R) enantiomer is based on comparison of chiral HPLC retention times to published results.
Synonyms 9R-hydroxy-5Z,7E,11Z,14Z-eicosatetraenoic acid
PubChem Compound 5283166
Last Modified Nov 11 2021
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